molecular formula C80H80N4O20Rh2 B12305415 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

Cat. No.: B12305415
M. Wt: 1623.3 g/mol
InChI Key: IKPDAZZROLGPGT-UHFFFAOYSA-J
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Description

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+) is a complex chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzo[de]isoquinoline core, which is a fused ring system, and a rhodium(2+) ion, which is a transition metal ion known for its catalytic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate typically involves the condensation of acenaphthenequinone with ethyl-4-aminobenzoate, followed by reduction to form the desired product . The reaction conditions often include the use of organic solvents such as ethyl acetate and catalysts like rhodium(2+) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the rhodium ion.

    Reduction: Reduction reactions can convert the compound to its reduced forms, often involving the benzo[de]isoquinoline core.

    Substitution: Substitution reactions can occur at the benzo[de]isoquinoline core or the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of rhodium, while substitution reactions can produce a wide range of benzo[de]isoquinoline derivatives.

Scientific Research Applications

2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate has several scientific research applications:

    Chemistry: The compound is used as a catalyst in various organic reactions due to the presence of the rhodium(2+) ion.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate involves its interaction with molecular targets through the rhodium(2+) ion. The rhodium ion can coordinate with various ligands, facilitating catalytic reactions. The benzo[de]isoquinoline core can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)benzoic acid
  • Ethyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate
  • 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetic acid

Uniqueness

What sets 2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate apart from similar compounds is the presence of the rhodium(2+) ion, which imparts unique catalytic properties

Properties

Molecular Formula

C80H80N4O20Rh2

Molecular Weight

1623.3 g/mol

IUPAC Name

2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;ethyl acetate;rhodium(2+)

InChI

InChI=1S/4C18H17NO4.2C4H8O2.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;2*1-3-6-4(2)5;;/h4*4-9,14H,1-3H3,(H,22,23);2*3H2,1-2H3;;/q;;;;;;2*+2/p-4

InChI Key

IKPDAZZROLGPGT-UHFFFAOYSA-J

Canonical SMILES

CCOC(=O)C.CCOC(=O)C.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2]

Origin of Product

United States

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